molecular formula C17H16ClN3O2 B11970027 N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide

N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide

Cat. No.: B11970027
M. Wt: 329.8 g/mol
InChI Key: SOUKQVPUEDNGOG-KEBDBYFISA-N
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Description

N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorobenzylidene group, a hydrazino linkage, and a benzamide moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Hydrazine derivatives with reduced hydrazone groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide
  • N-{2-[(2E)-2-(2-ethoxybenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide
  • N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide

Uniqueness

N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide is unique due to its specific substitution pattern on the benzylidene group, which can influence its reactivity and biological activity. The presence of the 2-chlorobenzylidene group may confer distinct electronic and steric properties, differentiating it from other similar compounds and potentially enhancing its effectiveness in certain applications.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide

InChI

InChI=1S/C17H16ClN3O2/c1-12-5-4-7-13(9-12)17(23)19-11-16(22)21-20-10-14-6-2-3-8-15(14)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

SOUKQVPUEDNGOG-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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